Diisopropylsilane
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Overview
Description
Diisopropylsilane is an organosilicon compound with the molecular formula C₆H₁₆Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a reducing agent and is often utilized in organic synthesis and materials science.
Mechanism of Action
Diisopropylsilane is an organosilicon compound . It’s a colorless liquid with a density of 0.77g/cm³, a melting point of -104 °C, and a boiling point of 133 °C . It’s used as a chemical intermediate for organic synthesis reactions and in the synthesis of organosilicon compounds . It can also be used as a silicon modifier to enhance the physical properties of synthetic rubber, plastic, and paint . In the electronics industry, it’s used in material modification and coating preparation to provide protection and insulation properties .
Biochemical Analysis
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of Diisopropylsilane at different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylsilane can be synthesized through several methods. One common method involves the reaction of diisopropylchlorosilane with a reducing agent such as lithium aluminum hydride. Another method includes the reaction of this compound with hydrogen in the presence of a catalyst like tris(2,6-difluorophenyl)borane .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of diisopropylchlorosilane with hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature conditions to ensure a high yield of the product .
Chemical Reactions Analysis
Types of Reactions: Diisopropylsilane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diisopropylsilanol.
Reduction: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Substitution: this compound can undergo substitution reactions with halogens to form diisopropylhalosilanes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine are used.
Major Products Formed:
Oxidation: Diisopropylsilanol
Reduction: Alcohols
Substitution: Diisopropylhalosilanes
Scientific Research Applications
Diisopropylsilane has a wide range of applications in scientific research:
Biology: this compound is used in the synthesis of biologically active molecules and in the modification of biomolecules.
Medicine: It is utilized in the development of pharmaceuticals and in drug delivery systems.
Comparison with Similar Compounds
Triisopropylsilane: Another organosilicon compound used as a reducing agent and scavenger in peptide synthesis.
Diphenylsilane: Used in hydrosilylation reactions and as a reducing agent.
Triphenylsilane: Known for its use in radical reactions and as a reducing agent.
Uniqueness of Diisopropylsilane: this compound is unique due to its specific reactivity and the balance between steric hindrance and reactivity. Its ability to act as a mild reducing agent while being less sterically hindered compared to triisopropylsilane makes it particularly useful in certain synthetic applications .
Properties
InChI |
InChI=1S/C6H14Si/c1-5(2)7-6(3)4/h5-6H,1-4H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUBEBJFHBANKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312993 |
Source
|
Record name | Bis(1-methylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-66-0 |
Source
|
Record name | Bis(1-methylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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